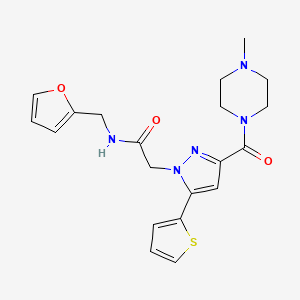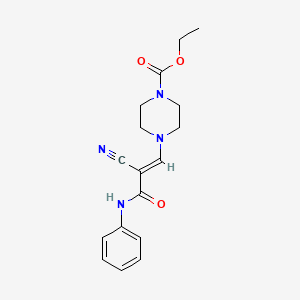![molecular formula C13H16ClNO3S B2816541 Methyl 3-[(2-chloroacetyl)amino]-3-(4-methylsulfanylphenyl)propanoate CAS No. 2224256-93-1](/img/structure/B2816541.png)
Methyl 3-[(2-chloroacetyl)amino]-3-(4-methylsulfanylphenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-[(2-chloroacetyl)amino]-3-(4-methylsulfanylphenyl)propanoate” is a complex organic compound. It contains several functional groups, including a methyl ester group (-COOCH3), an amide group (-CONH2), a chloroacetyl group (-COCH2Cl), and a methylsulfanyl group (-SCH3) attached to a phenyl ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate phenyl compound. The methylsulfanyl group could be introduced using a suitable sulfur-containing reagent. The chloroacetyl group could be added using a chloroacetyl chloride in the presence of a base. Finally, the ester group could be formed through esterification with methanol .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The phenyl ring would provide a planar, aromatic portion to the molecule. The amide, ester, and chloroacetyl groups would add polarity and potential for hydrogen bonding .Chemical Reactions Analysis
This compound could undergo a variety of chemical reactions. The ester could undergo hydrolysis in the presence of an acid or base to form a carboxylic acid and an alcohol. The amide could react with water to form a carboxylic acid and an amine. The chloroacetyl group could undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. The presence of polar functional groups and the ability to form hydrogen bonds might make it soluble in polar solvents. The aromatic ring might allow it to dissolve in nonpolar solvents as well .Direcciones Futuras
Propiedades
IUPAC Name |
methyl 3-[(2-chloroacetyl)amino]-3-(4-methylsulfanylphenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3S/c1-18-13(17)7-11(15-12(16)8-14)9-3-5-10(19-2)6-4-9/h3-6,11H,7-8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQSHOUJUCNRJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=C(C=C1)SC)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-chloroacetamido)-3-[4-(methylsulfanyl)phenyl]propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({[3-(trifluoromethyl)benzyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2816459.png)
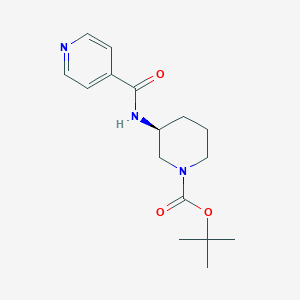
![2-(3-Methyl-2,4-dioxo-1H-pyrimidin-6-yl)-N-(2-methylphenyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2816461.png)

![N,N-dimethyl-2-[5-(4-methylphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2816466.png)
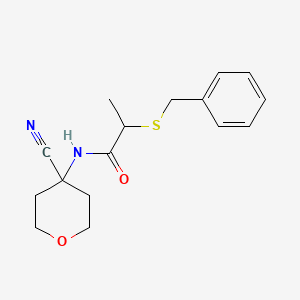
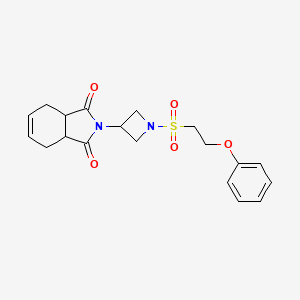



![N-[2-(trifluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2816477.png)
